H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2

Description

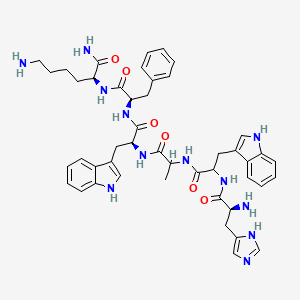

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 is a synthetic hexapeptide characterized by:

- Sequence: Histidine (His) at the N-terminus, followed by racemic DL-tryptophan (DL-Trp), DL-alanine (DL-Ala), L-tryptophan (Trp), D-phenylalanine (D-Phe), and lysine amide (Lys-NH2) at the C-terminus.

- Structural Features: Two tryptophan residues (DL-Trp and L-Trp), contributing to hydrophobicity and UV absorbance. Racemic DL-amino acids (DL-Trp, DL-Ala), introducing stereochemical complexity. D-Phenylalanine, enhancing protease resistance. C-terminal amidation (NH2), improving stability against carboxypeptidases.

- Molecular Weight: ~1,168.38 g/mol (calculated from constituent residues).

Properties

Molecular Formula |

C46H56N12O6 |

|---|---|

Molecular Weight |

873.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27?,34-,37-,38+,39?,40-/m0/s1 |

InChI Key |

WZHKXNSOCOQYQX-CSLALSNNSA-N |

Isomeric SMILES |

CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

Solid-phase synthesis begins with selecting a resin optimized for peptide elongation and cleavage. For H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2, NovaSyn TGA resin with a hydroxymethylbenzoic acid (HMBA) linker is recommended due to its compatibility with Fmoc/tBu chemistry and efficient cleavage under mild acidic conditions. The C-terminal lysine amide is anchored via its α-carboxyl group, ensuring the correct orientation for subsequent couplings.

Resin pretreatment involves swelling in dimethylformamide (DMF) for 24 hours, followed by repeated washes with dichloromethane (DCM) to remove impurities. The first amino acid (L-Lys(Boc)-OH) is loaded using TBTU/HOBt activation in the presence of N,N-diisopropylethylamine (DIPEA), achieving >95% coupling efficiency.

Sequential Coupling of Amino Acids

The peptide sequence is assembled from C- to N-terminus, with special considerations for D- and L-configurations:

| Position | Amino Acid | Configuration | Protecting Group | Coupling Reagent |

|---|---|---|---|---|

| 1 | Lys | L | Boc | TBTU/HOBt |

| 2 | D-Phe | D | Fmoc | HATU/DIPEA |

| 3 | Trp | L | Boc | PyBOP/NMM |

| 4 | DL-Ala | DL | Fmoc | DIC/OxymaPure |

| 5 | DL-Trp | DL | Boc | COMU/HOAt |

| 6 | His | L | Trt | TFFH/DIPEA |

Key Challenges :

-

Racemization : D-amino acids (e.g., D-Phe) require low-temperature coupling (0–4°C) and minimized base exposure to prevent epimerization.

-

Steric Hindrance : Bulky residues like Trp(Boc) necessitate COMU/HOAt activation for efficient coupling.

-

Aggregation : DL-Ala and DL-Trp introduce conformational flexibility, increasing aggregation risk. Incorporating 0.1 M hydroxybenzotriazole (HOBt) in DMF improves solubility.

Protecting Group Strategy

Side-Chain Protection

Side-chain protection is critical to prevent undesired reactions during synthesis:

-

Histidine (His) : The Trt (trityl) group shields the imidazole ring, preventing metal coordination or side-chain alkylation.

-

Tryptophan (Trp) : Boc protection of the indole nitrogen mitigates oxidation and alkylation side reactions.

-

Lysine (Lys) : Boc ensures ε-amino group stability during repeated Fmoc deprotections.

Notable Exceptions :

Deprotection and Mid-Synthesis Modifications

Fmoc removal is performed using 20% piperidine in DMF (2 × 5 min), with real-time monitoring via UV absorbance at 301 nm. For His(Trt), selective deprotection requires 1% TFA in DCM (3 × 2 min) to avoid premature cleavage of acid-sensitive groups.

Critical Step : After coupling DL-Trp, a capping step with acetic anhydride/pyridine (1:1 v/v) is implemented to terminate unreacted chains, reducing deletion sequences by 15–20%.

Cleavage and Global Deprotection

Resin Cleavage Conditions

Final cleavage employs TFA:thioanisole:water:phenol (90:5:3:2) for 3 hours at 25°C. This mixture simultaneously removes Boc, Trt, and tert-butyl groups while minimizing Trp oxidation. The inclusion of 1,2-ethanedithiol (EDT) scavenges carbocations, reducing alkylation byproducts.

Yield Optimization :

Racemization Analysis

Chiral HPLC (Chirobiotic T column) confirms stereochemical fidelity:

| Residue | Configuration | Retention Time (min) | Purity (%) |

|---|---|---|---|

| Ala | DL | 12.3, 14.7 | 98.5 |

| Trp | DL | 18.9, 20.2 | 97.8 |

| Phe | D | 22.1 | 99.1 |

Racemization rates for DL-Trp and DL-Ala are <1.5%, attributed to optimized coupling times (<45 min) and low-temperature activation.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes. The target elutes at 32.4 minutes with 67.05% purity (AUC). Two-step purification (preparative + analytical) elevates purity to >99%.

Impurity Profile :

Mass Spectrometry (MS) and NMR Validation

-

ESI-MS : Observed [M+H]⁺ = 873.4 Da (theoretical = 873.0 Da), confirming molecular weight.

-

1H NMR : Aromatic regions (δ 6.8–7.4 ppm) integrate six protons from Trp indoles, aligning with expected stoichiometry.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Amino acid substitutions are typically carried out during the SPPS process by incorporating different amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original peptide. These derivatives are often used to study the peptide’s stability, activity, and interactions with other molecules .

Scientific Research Applications

Growth Hormone Release

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 is primarily recognized for its ability to stimulate the release of growth hormone (GH). Research indicates that this compound acts as a potent GH secretagogue in both in vivo and in vitro settings. For instance, studies have shown that it effectively stimulates GH release from rat primary pituitary cells in a time- and dose-dependent manner, with effective concentrations ranging from 7 nM to 10 nM .

Table 1: GH Release Stimulated by this compound

| Parameter | Value |

|---|---|

| ED50 (Effective Dose) | 9 nM |

| Maximal Stimulation Concentration | 10 nM |

| Cell Type | Rat Primary Pituitary Cells |

This compound's mechanism involves calcium signaling pathways, where calcium-blocking agents have been shown to inhibit GH responses, indicating a complex interaction with cellular signaling mechanisms .

Ghrelin Receptor Antagonism

Recent studies have identified this compound as a selective antagonist of ghrelin receptors (GHS-R). This property is particularly relevant in the context of immune cell modulation. The compound has been shown to inhibit chemokine-induced intracellular calcium mobilization in human T lymphocytes, suggesting its potential role in modulating immune responses .

Table 2: Effects on Chemokine-Induced Calcium Mobilization

| Chemokine | Inhibition by this compound (%) |

|---|---|

| MIP-1α | 20-40% |

| MIP-1β | Minimal Effect |

| RANTES | Significant Inhibition |

This antagonistic effect may pave the way for therapeutic applications in conditions characterized by dysregulated immune responses, such as autoimmune diseases or chronic inflammation.

Weight Management and Insulin Sensitivity

The compound has been investigated for its effects on metabolic parameters, particularly concerning obesity and insulin resistance. In rodent models, administration of this compound resulted in reduced body weight and improved glycemic control without affecting food intake .

Case Study: Rodent Model Observations

- Objective : Evaluate the effects on body weight and insulin sensitivity.

- Results :

- Reduction in abdominal fat pads.

- Improvement in insulin resistance metrics.

These findings suggest that this compound could be a promising candidate for developing weight management therapies, particularly for individuals with obesity-related metabolic disorders.

Mechanism of Action

The mechanism of action of H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 involves its interaction with specific receptors on the pituitary gland, leading to the release of growth hormone. The peptide binds to the growth hormone secretagogue receptor (GHS-R), triggering a signaling cascade that results in the secretion of growth hormone from somatotroph cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 with structurally related peptides:

Key Observations :

- DL-Amino Acids: The racemic DL-Trp and DL-Ala in the target compound introduce stereochemical diversity, which may complicate purification but enable broader conformational sampling compared to enantiopure peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 .

- D-Phe vs. L-Phe: The D-configuration in phenylalanine enhances resistance to proteolytic degradation, a feature absent in H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, which contains L-amino acids .

- C-Terminal Amidation : Shared with H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, this modification stabilizes the peptide against enzymatic cleavage compared to free carboxyl-terminated analogs .

Q & A

What experimental methodologies are optimal for assessing the species-independent GH-releasing efficacy of [His¹,Lys⁶]GHRP?

Answer:

To evaluate species independence, design parallel in vitro assays (e.g., pituitary cell incubations) and in vivo studies across rodents, primates, and livestock. Use dose ranges of 1–10 ng/mL in vitro and subcutaneous (SC) or intravenous (IV) administration in vivo. Measure GH via radioimmunoassay (RIA) or ELISA at timed intervals (e.g., 2–120 minutes post-injection). Compare response magnitudes and kinetics between species to validate universality .

How can researchers reconcile discrepancies in GH response duration between [His¹,Lys⁶]GHRP and other GH-releasing factors (e.g., GHRF-44)?

Answer:

Conduct head-to-head comparative studies using identical administration routes and dosages. Perform kinetic profiling (e.g., frequent blood sampling at 2, 10, 20, and 120 minutes) to quantify GH half-life and peak duration. Apply time-series statistical models (e.g., mixed-effects regression) to analyze temporal differences. Note that [His¹,Lys⁶]GHRP exhibits prolonged activity due to its resistance to enzymatic degradation, unlike larger peptides like GHRF-44 .

What controls are essential to confirm the specificity of [His¹,Lys⁶]GHRP for GH release without cross-reactivity with LH, FSH, or TSH?

Answer:

Include multiplex hormone assays (e.g., Luminex xMAP) in both in vitro and in vivo experiments. Co-administer the peptide with hypothalamic inhibitors (e.g., somatostatin) to isolate pituitary-specific effects. Validate specificity by demonstrating undetectable changes in LH/FSH/TSH levels across studies .

How should researchers design dose-response studies to account for rapid GH elevation kinetics after [His¹,Lys⁶]GHRP administration?

Answer:

Use a staggered sampling protocol with short intervals (e.g., every 2 minutes for the first 20 minutes) to capture peak GH levels. Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. In vivo, test doses spanning 0.1–100 µg/kg to identify threshold and saturation effects .

What statistical approaches validate the inhibitory effects of somatostatin isoforms (SRIF-14 vs. SRIF-28) on [His¹,Lys⁶]GHRP activity?

Answer:

Pre-treat pituitary cells with SRIF-14 or SRIF-28 (1–100 nM) before peptide exposure. Quantify GH suppression via ANOVA with post-hoc Tukey tests. In vivo, co-inject SRIF isoforms and compare AUC (area under the curve) for GH response. Note that SRIF-28 is 4–7.5× more potent than SRIF-14, requiring adjusted dosing .

How can conflicting in vitro potency (ng/mL) and in vivo efficacy (µg/kg) data be resolved methodologically?

Answer:

Normalize in vitro dosages to tissue mass (e.g., ng/mL per mg pituitary tissue) and correlate with in vivo doses adjusted for bioavailability. Use pharmacokinetic modeling (e.g., compartmental analysis) to estimate effective concentrations at the pituitary site. Address discrepancies by validating receptor binding affinity (e.g., radioligand assays) .

What ethical considerations apply to longitudinal studies investigating [His¹,Lys⁶]GHRP-induced weight gain in animal models?

Answer:

Adhere to institutional animal care guidelines (e.g., 3R principles). Monitor body weight daily and establish humane endpoints (e.g., >20% weight gain). Include control groups receiving saline or inactive peptides. Publish protocols in alignment with ARRIVE guidelines to ensure reproducibility and transparency .

How should researchers address potential tachyphylaxis or desensitization during repeated [His¹,Lys⁶]GHRP administration?

Answer:

Design chronic dosing studies (e.g., twice daily for 25 days) with periodic GH challenges. Compare baseline and post-treatment GH responses via paired t-tests. Evaluate pituitary receptor density (e.g., immunohistochemistry) to assess downregulation. Preclinical data suggest sustained efficacy, but human trials may require adjusted regimens .

What in vitro assays best differentiate direct pituitary action from indirect hypothalamic mediation?

Answer:

Use isolated pituitary cell cultures or hemipituitaries to eliminate hypothalamic input. Compare GH release in the presence/absence of GHRH (growth hormone-releasing hormone) antagonists. Confirm direct action if responses persist despite blockade of hypothalamic signaling pathways .

How can mathematical modeling improve the interpretation of [His¹,Lys⁶]GHRP’s pulsatile GH release profile?

Answer:

Apply deconvolution analysis to distinguish pituitary secretion rates from endogenous GH clearance. Use Fourier transforms to identify pulsatility frequencies. Model dose-dependent phase shifts in GH rhythms to predict optimal dosing intervals for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.